molecular formula C14H24O4 B8382800 diethyl 2-allyl-2-(sec-butyl)malonate CAS No. 59726-41-9

diethyl 2-allyl-2-(sec-butyl)malonate

Cat. No.: B8382800
CAS No.: 59726-41-9
M. Wt: 256.34 g/mol
InChI Key: ZNYGTDDZIDSICN-UHFFFAOYSA-N
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Description

diethyl 2-allyl-2-(sec-butyl)malonate is an organic compound belonging to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a malonate core with diethyl, allyl, and sec-butyl substituents, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-allyl-2-(sec-butyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production of diethyl allyl(sec-butyl)malonate follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-allyl-2-(sec-butyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)

    Alkyl Halides: Allyl bromide, sec-butyl bromide

    Acids: Hydrochloric acid (HCl)

Major Products

    Substituted Carboxylic Acids: Formed through hydrolysis and decarboxylation.

    Dialkylated Malonates: Resulting from further alkylation reactions.

Scientific Research Applications

diethyl 2-allyl-2-(sec-butyl)malonate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl allyl(sec-butyl)malonate involves its ability to form enolate ions, which can then participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in alkyl halides to form new carbon-carbon bonds . This mechanism is crucial for its role in organic synthesis and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diethyl 2-allyl-2-(sec-butyl)malonate is unique due to its combination of allyl and sec-butyl groups, which provide distinct reactivity and steric properties. This makes it a valuable intermediate for synthesizing more complex molecules and exploring new chemical reactions.

Properties

CAS No.

59726-41-9

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-butan-2-yl-2-prop-2-enylpropanedioate

InChI

InChI=1S/C14H24O4/c1-6-10-14(11(5)7-2,12(15)17-8-3)13(16)18-9-4/h6,11H,1,7-10H2,2-5H3

InChI Key

ZNYGTDDZIDSICN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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